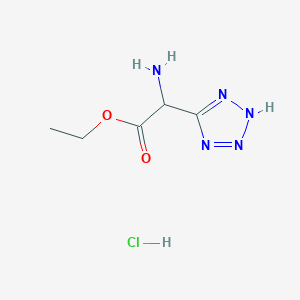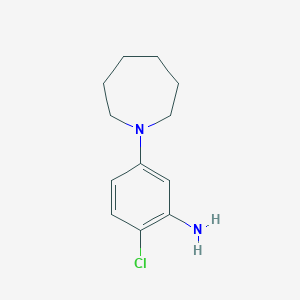
ethyl 2-amino-2-(2H-tetrazol-5-yl)acetate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-2-(2H-tetrazol-5-yl)acetate;hydrochloride is a chemical compound with the molecular formula C5H10ClN5O2. It is a versatile small molecule scaffold used in various scientific research applications. The compound is known for its stability and reactivity, making it valuable in synthetic chemistry and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(2H-tetrazol-5-yl)acetate;hydrochloride typically involves the cycloaddition of nitriles with azides. One common method is the [2+3]-cycloaddition between a nitrile and an azide, which generates the tetrazole ring . This reaction often requires the in situ generation of hydrazoic acid, which is highly toxic and explosive. The reaction conditions usually involve the use of strong Lewis acids or amine salts to activate the azide .
Industrial Production Methods
Industrial production of this compound may involve more scalable and safer methods, such as using less hazardous reagents and optimizing reaction conditions to minimize the risk of explosion and toxicity. The exact industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-2-(2H-tetrazol-5-yl)acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The tetrazole ring is resistant to oxidation, even with strong oxidizing agents.
Reduction: Reduction reactions can modify the tetrazole ring, although specific conditions and reagents are required.
Substitution: The compound can undergo substitution reactions, particularly at the amino group or the ethyl ester moiety.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized tetrazole derivatives, while substitution reactions can produce various substituted tetrazole compounds.
Applications De Recherche Scientifique
Ethyl 2-amino-2-(2H-tetrazol-5-yl)acetate;hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of ethyl 2-amino-2-(2H-tetrazol-5-yl)acetate;hydrochloride involves its interaction with various molecular targets and pathways. The tetrazole ring can form non-covalent interactions with enzymes and receptors, influencing biological processes . These interactions can lead to a range of biological effects, such as antibacterial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(2H-tetrazol-5-yl)acetate: Similar structure but lacks the amino group, which may affect its reactivity and biological activity.
5-Amino-2-methyl-2H-tetrazole: Contains a tetrazole ring with different substituents, leading to variations in its chemical and biological properties.
Uniqueness
Ethyl 2-amino-2-(2H-tetrazol-5-yl)acetate;hydrochloride is unique due to its combination of the tetrazole ring and the amino group, which provides distinct reactivity and potential for various applications. Its stability and ability to form non-covalent interactions make it a valuable compound in research and industry .
Propriétés
IUPAC Name |
ethyl 2-amino-2-(2H-tetrazol-5-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O2.ClH/c1-2-12-5(11)3(6)4-7-9-10-8-4;/h3H,2,6H2,1H3,(H,7,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBKCZJGOQMUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NNN=N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide](/img/structure/B6613256.png)
![3-(4-nitrophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B6613266.png)



![2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B6613300.png)
![N-[4-[(2-Methoxyacetyl)amino]phenyl]-2-[(4-methylphenoxy)methyl]-4-thiazoleacetamide](/img/structure/B6613301.png)




![1-[1-(4-Fluorophenyl)ethyl]pyrrolidine](/img/structure/B6613334.png)

![[4-(7H-purin-6-yl)morpholin-2-yl]methanamine](/img/structure/B6613351.png)
